molecular formula C10H8Cl2F2O2 B1594027 Benzeneacetic acid, 3,4-dichloro-alpha,alpha-difluoro-, ethyl ester CAS No. 56177-76-5

Benzeneacetic acid, 3,4-dichloro-alpha,alpha-difluoro-, ethyl ester

Cat. No. B1594027
CAS RN: 56177-76-5
M. Wt: 269.07 g/mol
InChI Key: GEGREBJUAOJJTH-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 3,4-dichloro-alpha,alpha-difluoro-, ethyl ester (BDDE) is an organic compound that is used as a reagent and synthetic intermediate in the pharmaceutical and chemical industries. It is also known as 3,4-dichloro-alpha,alpha-difluoro-benzeneacetic acid ethyl ester, or BDDE. It is a white crystalline solid with a molecular formula of C8H7Cl2F2O2 and a molecular weight of 246.06 g/mol. BDDE has a melting point of 140-142 °C and a boiling point of 242-244 °C.

Scientific Research Applications

Mitsunobu Reactions

Ethyl 2-(3,4-dichlorophenyl)-2,2-difluoroacetate has been identified as a potent catalyst for Mitsunobu reactions . The Mitsunobu reaction is a reliable method for the stereoselective functionalization of organic molecules . However, it requires hazardous reagents and produces large amounts of undesired by-products . The use of ethyl 2-(3,4-dichlorophenyl)-2,2-difluoroacetate as a catalyst can help overcome these drawbacks .

Green Chemistry

The use of ethyl 2-(3,4-dichlorophenyl)-2,2-difluoroacetate in Mitsunobu reactions contributes to the principles of green chemistry . The reaction uses atmospheric oxygen as a sacrificial oxidative agent along with an iron catalyst, which is convenient and safe . This catalytic system realizes a substantial improvement of the Mitsunobu reaction and will be applicable to practical synthesis .

Medicinal Chemistry

The Mitsunobu reaction, catalyzed by ethyl 2-(3,4-dichlorophenyl)-2,2-difluoroacetate, is widely used in medicinal chemistry . It has contributed to the discovery and scalable synthesis of drugs .

Process Chemistry

In process chemistry, the Mitsunobu reaction plays a significant role, and the use of ethyl 2-(3,4-dichlorophenyl)-2,2-difluoroacetate as a catalyst enhances its utility .

Thermal Stability

Ethyl 2-(3,4-dichlorophenyl)-2,2-difluoroacetate exhibits sufficient thermal stability, which is an important property for practical applications .

Research and Development

Ethyl 2-(3,4-dichlorophenyl)-2,2-difluoroacetate is available for scientific research and can be purchased from chemical suppliers . This availability facilitates its use in various research and development applications.

properties

IUPAC Name

ethyl 2-(3,4-dichlorophenyl)-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2F2O2/c1-2-16-9(15)10(13,14)6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGREBJUAOJJTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)Cl)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073561
Record name Benzeneacetic acid, 3,4-dichloro-.alpha.,.alpha.-difluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzeneacetic acid, 3,4-dichloro-alpha,alpha-difluoro-, ethyl ester

CAS RN

56177-76-5
Record name Benzeneacetic acid, 3,4-dichloro-alpha,alpha-difluoro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056177765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, 3,4-dichloro-.alpha.,.alpha.-difluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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